![molecular formula C17H15N3O4 B3033419 (2E,4E)-2-cyano-5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-3-methylhexa-2,4-dienoic acid CAS No. 1020241-30-8](/img/structure/B3033419.png)

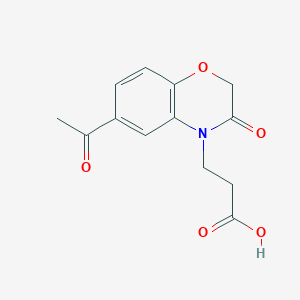

(2E,4E)-2-cyano-5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-3-methylhexa-2,4-dienoic acid

Vue d'ensemble

Description

The compound appears to be a derivative of cyanoacetic acid with a complex substitution pattern involving an isoindole unit. While the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds studied within them. For instance, the cyanoacetic acid derivatives in the first paper are related to the core structure of the compound of interest, indicating that it may also act as an aldose reductase inhibitor (ALR2) .

Synthesis Analysis

The synthesis of related compounds involves the formation of cyanoacetic acid derivatives, which are then tested for their inhibitory activity. In the case of the compound 39 and its more potent derivative 55, the introduction of specific substituents on the indole nucleus enhances the activity . The synthesis of hydroxamic acids and ureas from carboxylic acids, as described in the second paper, involves the Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate . This method could potentially be adapted for the synthesis of the compound , given its cyanoacetic acid moiety.

Molecular Structure Analysis

The molecular structure of the compound likely influences its biological activity. The presence of the cyano group and the isoindole unit suggests that it could interact with enzymes such as aldose reductase, similar to the compounds in the first paper . The docking simulation mentioned in the first paper could provide insights into how the compound might bind to the catalytic site of enzymes .

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The cyano group could be involved in nucleophilic addition reactions, while the isoindole unit might participate in electrophilic substitution reactions. The Lossen rearrangement described in the second paper is an example of a chemical reaction that could be relevant to the synthesis or modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of polar groups like the cyano and carboxylic acid moieties would affect its solubility in water and organic solvents. The compound's stability could be influenced by the presence of the isoindole unit, which might be susceptible to oxidation or other chemical transformations.

Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

A study by Sah, Saraswat, and Manu (2011) on phthalyl substituted imidazolones and Schiff bases derived from a compound structurally similar to (2E,4E)-2-cyano-5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-3-methylhexa-2,4-dienoic acid revealed significant antibacterial and antifungal activities. These compounds were effective against various pathogenic strains such as E. coli, P. aureus, C. freundii, A. niger, A. flavus, Penicillium sp., and C. albicans (Sah, Saraswat, & Manu, 2011).

Synthesis of Natural Products

Research by Plobeck and Baeckvall (1991) focused on the synthesis of unsaturated carboxylic acid derivatives from dienes, which is relevant to the chemical structure . Their work contributed to the synthetic pathways for creating natural products like N-isobutyl-2(E),4(E)-undecadienamide and methyl 2(E),4(E)-decadienoate (Plobeck & Baeckvall, 1991).

Structural Elucidation

The molecular structures of compounds closely related to the chemical have been determined by X-ray crystallography, providing valuable insights into their chemical properties. This was demonstrated in a study by Sakhautdinov et al. (2013), which focused on the structural analysis of related methyl ester compounds (Sakhautdinov et al., 2013).

Green Chemistry Approaches

Reddy, Ramana Reddy, and Dubey (2014) explored environmentally friendly synthesis methods for derivatives of a compound structurally akin to (2E,4E)-2-cyano-5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-3-methylhexa-2,4-dienoic acid. Their work highlights the importance of sustainable practices in chemical synthesis (Reddy, Ramana Reddy, & Dubey, 2014).

Quantum Chemical Studies

Irfan et al. (2013) conducted quantum chemical calculations on derivatives of the compound, focusing on electron injection, electronic coupling, and photophysical properties. This research is crucial for understanding the electronic behavior of similar chemical structures (Irfan et al., 2013).

Mécanisme D'action

Target of Action

The primary target of this compound is currently unknown. Compounds with similar structures have been found to interact with various receptors and enzymes .

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target .

Biochemical Pathways

Based on its structure, it may be involved in pathways related to cell signaling, apoptosis, or other cellular processes .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

It may induce changes in cell signaling, gene expression, or other cellular processes, leading to changes in cell behavior .

Propriétés

IUPAC Name |

(2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylamino]-3-methylhexa-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-10(14(8-18)17(23)24)7-11(2)19-9-20-15(21)12-5-3-4-6-13(12)16(20)22/h3-7,19H,9H2,1-2H3,(H,23,24)/b11-7+,14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXODJATFBMBOT-MYUCQOFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=C(C#N)C(=O)O)C)NCN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=C(/C#N)\C(=O)O)\C)/NCN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E,4E)-2-cyano-5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-3-methylhexa-2,4-dienoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B3033338.png)

![2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033349.png)